molecular formula C5H5Cl5O2 B11974914 Methyl 3,3,4,4,4-pentachlorobutanoate CAS No. 6655-53-4

Methyl 3,3,4,4,4-pentachlorobutanoate

Cat. No.: B11974914
CAS No.: 6655-53-4
M. Wt: 274.3 g/mol
InChI Key: SRGGMDFJRRKOFC-UHFFFAOYSA-N
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Description

Methyl 3,3,4,4,4-pentachlorobutanoate is an organic compound characterized by its unique structure, which includes five chlorine atoms attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,4,4,4-pentachlorobutanoate typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,4,4,4-pentachlorobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated butanoate esters.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated esters.

Scientific Research Applications

Methyl 3,3,4,4,4-pentachlorobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,3,4,4,4-pentachlorobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,4,4-tetrachlorobutanoate
  • Methyl 3,3,4-trichlorobutanoate
  • Methyl 3,3-dichlorobutanoate

Uniqueness

Methyl 3,3,4,4,4-pentachlorobutanoate is unique due to the presence of five chlorine atoms, which significantly impacts its chemical properties and reactivity compared to similar compounds with fewer chlorine atoms. This makes it particularly useful in specific synthetic applications where high reactivity is desired.

Properties

CAS No.

6655-53-4

Molecular Formula

C5H5Cl5O2

Molecular Weight

274.3 g/mol

IUPAC Name

methyl 3,3,4,4,4-pentachlorobutanoate

InChI

InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3

InChI Key

SRGGMDFJRRKOFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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